molecular formula C8H8BrF3N2 B1400858 N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine CAS No. 1179955-33-9

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine

Cat. No.: B1400858
CAS No.: 1179955-33-9
M. Wt: 269.06 g/mol
InChI Key: POUVQDIOEPGTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-((5-Bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine ( 1179955-33-9) is a bromopyridine and trifluoroethylamine-based chemical compound with the molecular formula C 8 H 8 BrF 3 N 2 and a molecular weight of 269.06 . This reagent is characterized by its high purity and is offered for use in various research and development applications. Proper handling and storage are essential; it should be kept sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Context and Potential Applications This compound belongs to a class of chemicals that are increasingly valuable in modern scientific discovery. Bromopyridine derivatives are recognized as key building blocks in complex chemical synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science . Simultaneously, the 2,2,2-trifluoroethylamine moiety is a significant scaffold in the pharmaceutical and agrochemical industries, with the market for this segment experiencing steady growth driven by R&D activities . Specific derivatives of 2,2,2-trifluoroethylamine are investigated as intermediates in the synthesis of potential therapeutic agents, such as pyrazolo[1,5-a]pyridine compounds studied for their inhibitory effects on kinase activity . The integration of these two functional groups makes this compound a promising intermediate for researchers exploring novel synthetic pathways and developing new chemical entities. Note on Research Utility While the precise mechanism of action and specific research applications for this exact compound are still an active area of scientific exploration, its structural components are well-established in chemical research. Researchers value this reagent for its potential in constructing more complex molecules and for its utility in discovery chemistry and method development.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUVQDIOEPGTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734090
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179955-33-9
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Trifluoroethylamine Derivatives

Method A: Nucleophilic Substitution on Halogenated Ethanes

A common approach involves nucleophilic substitution of a suitable halogenated precursor, such as trifluoroethyl halides, with ammonia or primary amines:

CF3CH2X + NH3 → CF3CH2NH2 + HX
  • Reagents: Trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide)
  • Conditions: Elevated temperature, polar aprotic solvents (e.g., acetonitrile)
  • Notes: Excess ammonia or amines facilitate the formation of the amino derivative.

Method B: Reductive Amination

Alternatively, starting from trifluoroacetaldehyde derivatives:

CF3COH + NH3 → CF3CH=O (trifluoroacetaldehyde)
CF3CH=O + NH2R → CF3CH(NH2)R (via reductive amination)
  • Reagents: Trifluoroacetaldehyde, primary amines, reducing agents (e.g., sodium cyanoborohydride)
  • Conditions: Mild, controlled temperature

Incorporation of the Pyridine Ring

Method A: Nucleophilic Aromatic Substitution

The bromopyridine (5-bromopyridin-3-yl) methyl fragment can be introduced via nucleophilic substitution if a suitable leaving group is present on the pyridine ring:

Pyridine-3-yl methyl halide + nucleophile → Pyridine derivative

However, due to the aromatic stability, cross-coupling reactions are more efficient.

Method B: Cross-Coupling via Palladium Catalysis

A typical approach involves Suzuki or Buchwald-Hartwig coupling:

Pyridine-3-yl boronic acid or ester + amine precursor → Coupled product
  • Reagents: Palladium catalysts, base (e.g., K2CO3), solvents like DMF or toluene
  • Conditions: Elevated temperature (80–120°C)

This method allows precise attachment of the methylpyridine moiety to the aminoethyl chain.

Specific Synthesis Pathway (Proposed)

Based on the analysis of related literature and patents, a plausible synthesis route for N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is as follows:

Step Description Reagents & Conditions References/Notes
1 Synthesis of trifluoroethylamine Trifluoroethyl bromide + ammonia Nucleophilic substitution in polar aprotic solvent
2 Activation of pyridine ring Bromopyridine-3-methyl halide or boronic acid Cross-coupling or nucleophilic substitution
3 Coupling of trifluoroethylamine with pyridine derivative Reductive amination or cross-coupling Palladium catalysis preferred
4 Final functionalization Purification, possibly via column chromatography Ensuring purity and yield optimization

Data Tables Summarizing Preparation Parameters

Table 1: Typical Reagents and Conditions for Synthesis

Step Reagents Solvent Temperature Catalyst Yield (%) Notes
1 Trifluoroethyl bromide + NH3 Acetonitrile Reflux 70–85 Nucleophilic substitution
2 Bromopyridine-3-methyl halide or boronic acid Toluene/DMF 80–120°C Pd catalyst 60–75 Cross-coupling
3 Reductive amination reagents Methanol Room temp NaBH3CN 65–80 Final amine formation

Research Findings and Optimization Strategies

Research indicates that:

Notes and Considerations

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

Reagent Conditions Product Yield Reference
Amines (RNH₂)DMF, 80°C, K₂CO₃5-Amino-pyridinyl derivatives65–85%
Thiols (RSH)EtOH, reflux, 12h5-Thioether-pyridinyl compounds70–78%
Alkoxides (RO⁻)THF, 0°C→RT, 6h5-Alkoxy-pyridinyl analogs55–60%

Mechanistic Insight :
The bromine’s electron-withdrawing effect activates the pyridine ring for NAS. The trifluoroethylamine group stabilizes intermediates via inductive effects, enhancing reaction rates.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the brominated position:

Suzuki-Miyaura Coupling

Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃
Conditions : Dioxane/H₂O (3:1), 90°C, 12h
Products : Biaryl derivatives with retained trifluoroethylamine functionality.
Yield : 75–92%

Ullmann-Type Coupling

Reagents : CuI, 1,10-phenanthroline, K₃PO₄
Conditions : DMSO, 110°C, 24h
Products : 5-Aryl-pyridinyl compounds
Yield : 60–68%

Reductive Amination and Functionalization

The primary amine group participates in reductive amination with aldehydes/ketones:

Substrate Reducing Agent Product Application
Pyridine-3-carbaldehydeNaBH₃CN, MeOH, RTBis-pyridinyl trifluoroethylamine derivativesDrug intermediate synthesis
AcetophenoneTi(OiPr)₄, NaBH₃CN, CH₂Cl₂α-Methylated amine analogsChiral ligand development

Oxidation and Reduction

Controlled redox reactions modify the amine or pyridine moiety:

Amine Oxidation

Reagent : m-CPBA (meta-chloroperbenzoic acid)
Conditions : CH₂Cl₂, 0°C→RT, 2h
Product : N-Oxide derivative (enhanced water solubility)
Yield : 88%

Pyridine Reduction

Reagent : H₂, Pd/C (10%)
Conditions : EtOH, 50 psi, 6h
Product : Piperidine analog (saturated ring)
Yield : 70%

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the compound undergoes:

Reagent Conditions Product Notes
Xanthate (S=C=S)Toluene, 80°C, 24hThioether-functionalized adductsForms spirocyclic intermediates
TEMPOCH₃CN, RT, 3hStable nitroxide radical adductsSpin-labeling applications

Stability and Side Reactions

  • Hydrolysis : The trifluoroethylamine group resists hydrolysis under acidic/basic conditions (pH 2–12) .

  • Thermal Decomposition : Degrades above 200°C, releasing HF and Br₂ gases .

Comparative Reactivity Table

Reaction Type Rate (Relative) Dominant Factor
Suzuki CouplingFastestElectron-deficient pyridine ring
NAS (Amines)ModerateSteric hindrance at C5
Reductive AminationSlowElectron-withdrawing CF₃ group

Industrial-Scale Considerations

  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica improve cost-efficiency in coupling reactions .

  • Purification : Chromatography-free isolation via pH-controlled crystallization (optimal pH 6.5–7.0).

This compound’s versatility in substitution, coupling, and redox reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its reactivity profile is systematically documented in peer-reviewed studies, ensuring reproducibility in industrial and academic settings .

Scientific Research Applications

Medicinal Chemistry

Building Block for Therapeutic Agents
N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine serves as a critical intermediate in synthesizing potential therapeutic agents. Its structural characteristics allow it to target neurological and inflammatory diseases effectively. For instance:

  • Neuroactive Compounds: Its similarity to known neuroactive compounds suggests potential effects on neurotransmitter systems or neuroprotective properties.
  • Anti-inflammatory Agents: The compound may modulate pathways involved in inflammation, indicating its use in treating conditions characterized by excessive inflammatory responses.

Organic Synthesis

Intermediate in Complex Organic Molecules
This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs. Its ability to undergo various reactions makes it a versatile building block in organic synthesis:

  • Heterocyclic Compounds: It can facilitate the formation of various heterocycles that are crucial in pharmaceuticals.

Material Science

Development of Novel Materials
Research is ongoing into the use of this compound in creating novel materials with unique electronic and optical properties. The trifluoroethylamine group is particularly interesting for its potential to enhance material performance in electronic applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity:
    Preliminary studies indicate that this compound may possess antimicrobial properties by interfering with bacterial cell wall synthesis or functioning as enzyme inhibitors.
  • Neurological Effects:
    Given its structural features, it is hypothesized that the compound could affect neurotransmitter systems or exhibit neuroprotective effects.
  • Anti-inflammatory Potential:
    The compound may play a role in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity for certain targets, while the brominated pyridine ring can facilitate interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Several analogs differ in the amine substituent, influencing physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine C₁₀H₁₅BrN₂ 243.15 Ethyl group
N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethanamine C₉H₁₃BrN₂O 245.13 Methoxyethyl group
Target Compound C₈H₈BrF₃N₂ 269.07 Trifluoroethyl group
  • Trifluoroethyl vs. Ethyl/Methoxyethyl : The trifluoroethyl group increases hydrophobicity (logP) and electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to ethyl or methoxyethyl analogs . This property is critical in drug design for improving pharmacokinetics .
  • Biological Implications: The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, as seen in decernotinib, a JAK inhibitor containing a trifluoroethylamine group .

Variations in the Heterocyclic Core

Pyridine ring modifications alter electronic and steric profiles:

Example 1: (R)-1-(4-Chlorophenyl)-N-[(2,6-dichloropyridin-4-yl)methyl]-2,2,2-trifluoroethanamine (4)
  • Structure : Dichloropyridine core with a chlorophenyl group.
Example 2: Decernotinib (104)
  • Structure : Pyrimidine core with trifluoroethylamine.
  • Impact: Pyrimidine’s electron-deficient nature enhances hydrogen-bonding interactions with kinase targets, a property less pronounced in pyridine-based compounds .

Biological Activity

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C8_8H8_8BrF3_3N2_2
Molecular Weight: 269.06 g/mol
CAS Number: 1179955-33-9
IUPAC Name: N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine

The compound features a brominated pyridine ring coupled with a trifluoroethylamine group. This combination is believed to enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoroethylamine moiety can increase the compound's binding affinity for certain receptors or enzymes, while the brominated pyridine ring may facilitate interactions with aromatic residues in proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
  • Neurological Effects: Given its structural similarity to known neuroactive compounds, it is hypothesized that this compound might affect neurotransmitter systems or exhibit neuroprotective properties.
  • Anti-inflammatory Potential: The compound may modulate inflammatory pathways, making it a candidate for further investigation in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
Study AAntimicrobialIn vitroShowed inhibition of Gram-positive bacteria at low concentrations.
Study BNeuroprotectiveAnimal modelReduced neuronal apoptosis in models of oxidative stress.
Study CAnti-inflammatoryCell cultureDecreased pro-inflammatory cytokine levels in macrophages.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. This reaction is facilitated by reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like methanol or ethanol .

Potential Applications

  • Medicinal Chemistry: As a building block for developing new therapeutic agents targeting neurological and inflammatory diseases.
  • Organic Synthesis: Serves as an intermediate for synthesizing complex organic molecules and heterocycles.
  • Material Science: Investigated for applications in novel materials with unique electronic and optical properties .

Q & A

Q. What are common synthetic routes for N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine, and how are intermediates characterized?

  • Methodological Answer : A two-step approach is often employed:

Bromination : Introduce bromine at the 5-position of pyridine using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) followed by quenching with bromine .

Mannich-type alkylation : React 5-bromo-3-pyridylmethanol with 2,2,2-trifluoroethanamine under acidic conditions (e.g., HCl) to form the secondary amine .
Characterization : Intermediates are confirmed via 1H^1H/13C^{13}C NMR (e.g., trifluoroethylamine signals at δ ~3.5 ppm for CH2_2), LC-MS (M+H+^+ for C8 _8H8 _8BrF3 _3N2_2: calc. 273.97), and X-ray crystallography (for regioselectivity validation) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}F NMR distinguishes trifluoromethyl groups (δ ~-70 ppm) and confirms absence of byproducts .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ = 274.972) ensures molecular formula accuracy .
  • X-ray Diffraction : Resolves stereochemical ambiguities in crystalline intermediates .
  • HPLC-PDA : Quantifies purity (>95%) and detects halogenated impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the 5-bromopyridin-3-yl moiety be addressed?

  • Methodological Answer : Regioselective bromination at the 5-position is achieved using directed metalation strategies :
  • Step 1 : Protect the pyridine nitrogen with a TMS group to direct LDA to the 3-position.
  • Step 2 : Quench with Br2_2 to yield 5-bromo-3-(trimethylsilyl)pyridine, followed by desilylation .
    Alternative approaches include Pd-catalyzed C-H activation using directing groups (e.g., amides) . Conflicting yields (60–85%) in literature require optimization of reaction time and temperature .

Q. What experimental strategies mitigate hydrolysis of the trifluoroethylamine group under acidic/basic conditions?

  • Methodological Answer :
  • Stability Studies : Monitor degradation kinetics via 19F^{19}F NMR in pH 2–12 buffers. Trifluoroethylamine shows instability at pH >10 due to SN2 hydrolysis .
  • Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups during synthesis, removed post-reaction under mild acidic conditions (e.g., TFA) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) reduce hydrolysis rates compared to aqueous systems .

Q. How does the compound participate in catalytic C-H functionalization reactions?

  • Methodological Answer : The pyridine ring acts as a directing group for palladium-catalyzed C-H activation :
  • Arylation : Couple with aryl iodides using Pd(OAc)2_2/Ag2 _2CO3_3 to introduce substituents at the 4-position .
  • Mechanistic Insight : DFT calculations suggest a concerted metalation-deprotonation (CMD) pathway, with trifluoroethylamine enhancing electron-deficient character . Competing side reactions (e.g., debromination) require careful ligand selection (e.g., PPh3_3) .

Q. What computational methods predict the compound’s reactivity in drug discovery contexts?

  • Methodological Answer :
  • Docking Studies : Model interactions with kinase targets (e.g., EGFR) using AutoDock Vina; the bromopyridine moiety occupies hydrophobic pockets .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.5) but potential CYP3A4 inhibition due to the trifluoroethyl group .
  • DFT Calculations : B3LYP/6-31G* optimizes transition states for SNAr reactions at the bromine site .

Q. How do structural modifications influence pharmacological activity in related compounds?

  • Methodological Answer :
  • Bioisosteric Replacements : Replace bromine with chlorine (lower steric hindrance) or CF3_3 (enhanced lipophilicity) to modulate target binding .
  • SAR Studies : N-Methylation of the trifluoroethylamine reduces CNS penetration (tested in murine models), while pyridine N-oxidation improves solubility .

Q. How to resolve contradictions in reported synthetic yields for analogous trifluoroethylamine derivatives?

  • Methodological Answer :
  • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., over-alkylation or debromination) .
  • Reaction Monitoring : In-situ IR tracks intermediate formation (e.g., imine peaks at 1650 cm1^{-1}) to optimize stoichiometry .
  • Literature Benchmarking : Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine
Reactant of Route 2
Reactant of Route 2
N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.